Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Description

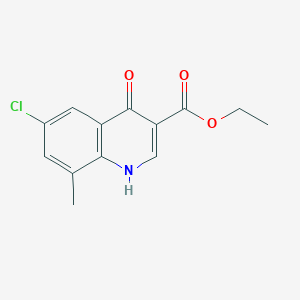

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a hydroxyl group at position 4, a methyl group at position 8, and an ethyl ester at position 2. This compound belongs to a class of molecules with significant interest in medicinal chemistry due to the quinoline scaffold's versatility in drug design, particularly in antimicrobial and anticancer applications. The substituents influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMBADUIBZXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172806 | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-96-0 | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related quinoline-3-carboxylate esters, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Chlorine vs.

- Hydroxyl Group at C4 : The presence of a hydroxyl group (as in the target compound) introduces hydrogen-bonding capability, improving solubility in polar solvents and interaction with biological targets .

- Methyl vs. Fluoro at C8 : A methyl group enhances steric bulk and hydrophobicity, whereas fluorine introduces electronegativity, affecting electronic distribution and reactivity .

Biological Activity

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H10ClN1O3

- Molecular Weight : 251.67 g/mol

- Structure : The compound features a chloro group at the 6-position, a hydroxyl group at the 4-position, and a carboxylate group at the 3-position of the quinoline ring.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This inhibition leads to bacterial cell death, making it a potential candidate for antibacterial applications.

- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is linked to its potential anticancer effects.

- Interaction with Cellular Pathways : The compound may modulate various cellular pathways involved in apoptosis (programmed cell death) and cell proliferation, contributing to its anticancer properties .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains through enzyme inhibition. |

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anticancer | Induces apoptosis and inhibits tumor growth in certain cancer cell lines. |

| Enzyme Modulation | Serves as a probe in biochemical assays for studying enzyme activity. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Potential : Research published in Molecules highlighted that the compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .

- Biochemical Assays : In biochemical assays, this compound was used as a probe to study enzyme kinetics and protein interactions, revealing its potential as a tool in drug discovery.

Q & A

Q. What are the primary synthetic routes for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters under basic conditions. For example, analogs like Ethyl 4-chloro-8-methylquinoline-3-carboxylate are synthesized using 2-methylaniline derivatives and ethyl acetoacetate, with reaction parameters (temperature, solvent, and base) adjusted to maximize yield . Purification often involves recrystallization or column chromatography, with HPLC used to verify purity (>98%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement) resolves the quinoline core and substituent positions .

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., ethyl ester at δ ~4.3 ppm) and aromatic proton environments .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 249.7 g/mol for the 4-chloro-8-methyl analog) .

Q. What are the critical structural features influencing its reactivity and stability?

The 4-hydroxy and 3-carboxylate groups enable hydrogen bonding and coordination with metals, while the chloro and methyl substituents at positions 6 and 8 enhance electron-withdrawing effects and steric hindrance, respectively. Stability studies in analogs show susceptibility to hydrolysis under acidic conditions, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism of the 4-hydroxy group) or solvent effects. Variable-temperature NMR can suppress tautomeric interconversion, while computational modeling (DFT) predicts chemical shifts for comparison . Cross-validation with X-ray structures (e.g., bond lengths and angles from SHELXL-refined models) resolves ambiguities .

Q. What computational methods are effective in predicting its interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding to targets like DNA gyrase. For fluoroquinolone analogs, electrostatic potential maps highlight regions (e.g., carboxylate and chloro groups) critical for binding affinity . QSAR studies on substituent effects (e.g., Cl vs. F at position 6) guide activity optimization .

Q. How can reaction yields be improved in large-scale syntheses without compromising purity?

Continuous flow reactors enhance mixing and heat transfer for cyclocondensation steps, reducing side products. For example, analogs like Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate achieve >85% yield in flow systems vs. 65% in batch . Post-synthetic purification via antisolvent crystallization (e.g., ethanol/water) improves yield-to-purity ratios .

Q. What crystallographic strategies address challenges in resolving disordered substituents (e.g., methyl groups)?

High-resolution data (≤0.8 Å) and SHELXL’s restraints (e.g., DFIX for bond lengths) model disorder. For example, the methyl group in Ethyl 4-chloro-8-methylquinoline-3-carboxylate was resolved using anisotropic displacement parameters and Hirshfeld surface analysis . Twinning or pseudo-symmetry issues are mitigated with TWIN/BASF commands in SHELX .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies show that replacing Cl with Br at position 6 increases antibacterial potency (e.g., Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate vs. the chloro analog) due to enhanced lipophilicity and target affinity . Conversely, methoxy groups at position 8 reduce cytotoxicity but impair membrane penetration .

Methodological Resources

Q. What safety protocols are essential when handling this compound in the lab?

Q. How are comparative studies with structural analogs designed to evaluate pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.